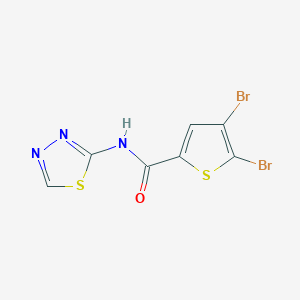

4,5-dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Description

4,5-Dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with bromine atoms at positions 4 and 5, and a carboxamide group linked to a 1,3,4-thiadiazole ring. This structure combines electron-withdrawing bromine substituents with a sulfur-rich heterocyclic system, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C7H3Br2N3OS2 |

|---|---|

Molecular Weight |

369.1 g/mol |

IUPAC Name |

4,5-dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C7H3Br2N3OS2/c8-3-1-4(15-5(3)9)6(13)11-7-12-10-2-14-7/h1-2H,(H,11,12,13) |

InChI Key |

XMBXOLXMRNUPQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C(=O)NC2=NN=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituents on the carboxamide group or the thiophene core. Key comparisons include:

4,5-Dibromo-N-[3-(1H-Imidazol-1-yl)Propyl]Thiophene-2-Carboxamide

- Structure : Shares the 4,5-dibromo-thiophene core but replaces the 1,3,4-thiadiazole with a 3-(imidazol-1-yl)propyl group.

- Applications : Imidazole derivatives are widely studied for antimicrobial and anticancer activity, suggesting divergent biological targets compared to thiadiazole-based compounds .

N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)

- Structure : Lacks bromine substituents but includes a thione (S=O) group on the thiadiazole ring.

- Synthesis: Prepared via cyclization of 2-hydrazino-N-phenyl-2-thioxoacetamide with KOH and CS₂, followed by acid precipitation .

Comparative Data Table

Methodological Considerations

Studies referenced here rely on crystallographic software (e.g., SHELXL for refinement , WinGX for small-molecule analysis ), ensuring structural accuracy.

Preparation Methods

Structural Characteristics and Synthetic Relevance

4,5-Dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide features a thiophene core substituted with bromine atoms at positions 4 and 5, a carboxamide group at position 2, and a 1,3,4-thiadiazole ring appended via an amine linkage. This architecture confers unique electronic properties, as the electron-withdrawing bromine and carboxamide groups polarize the thiophene ring, while the thiadiazole moiety introduces nitrogen-sulfur heterocyclic reactivity. Such characteristics make the compound a candidate for anticancer and herbicidal applications, necessitating reliable synthetic protocols.

Preparation Methodologies

Stepwise Bromination and Carboxamide Coupling

The most widely reported method involves sequential bromination of thiophene-2-carboxylic acid followed by coupling with 1,3,4-thiadiazol-2-amine (Figure 1).

Synthesis of 4,5-Dibromothiophene-2-Carbonyl Chloride

Thiophene-2-carboxylic acid undergoes electrophilic bromination using bromine (Br₂) in dichloromethane (DCM) at 0–5°C, catalyzed by iron(III) bromide (FeBr₃). This regioselectively yields 4,5-dibromothiophene-2-carboxylic acid, which is subsequently treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

Reaction Conditions:

- Bromination: 1:2 molar ratio (thiophene-2-carboxylic acid : Br₂), 48 h, 85% yield.

- Acyl Chloride Formation: Reflux in SOCl₂ for 6 h, 92% yield.

Coupling with 1,3,4-Thiadiazol-2-Amine

The acyl chloride reacts with 1,3,4-thiadiazol-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA) as a base (Table 1).

Optimized Parameters:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → room temp |

| Molar Ratio | 1:1.2 (acyl chloride:amine) |

| Reaction Time | 12 h |

| Yield | 54% |

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. TEA neutralizes HCl, shifting equilibrium toward product formation.

One-Pot Multicomponent Synthesis

An alternative approach condenses 2-cyano-3,5-dibromoacrylamide, dithiomalondianilide, and morpholine in ethanol under reflux (Scheme 1).

Procedure:

- Combine 2-cyano-3,5-dibromoacrylamide (1 mmol), dithiomalondianilide (1 mmol), and morpholine (1.5 mmol) in ethanol.

- Reflux for 8–12 h, monitoring by TLC.

- Isolate via vacuum filtration and recrystallize from ethanol/DCM.

Outcomes:

Limitations:

Lower yields stem from competing side reactions, including premature cyclization of intermediates.

Analytical Validation and Characterization

Spectroscopic Data

Q & A

What are the optimal synthetic conditions for preparing 4,5-dibromo-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can yield and purity be maximized?

Basic Research Question

Methodological Answer:

The synthesis involves sequential functionalization of the thiophene and thiadiazole rings. Key steps include:

- Bromination : Introducing dibromo groups at positions 4 and 5 of the thiophene ring using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (60–80°C) .

- Amidation : Coupling the brominated thiophene-carboxylic acid with the 1,3,4-thiadiazol-2-amine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMSO at 25–40°C .

- Optimization :

- Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction homogeneity and intermediate stability .

- Purity control : Recrystallization from ethanol/water (4:1) improves purity (>95%) with a typical yield of 65–76% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.